8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
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Overview
Description
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is a compound with potential applications in high energy density caged hydrocarbon compounds . It is used as a high-energy additive to enhance the energy level of liquid hydrocarbon fuel .
Mode of Action
The compound interacts with its targets by enhancing the energy level of the liquid hydrocarbon fuel . This interaction results in an increase in the combustion heat of the fuel .
Biochemical Pathways
The compound affects the energy production pathway in liquid hydrocarbon fuels. By enhancing the energy level of the fuel, it increases the combustion heat, leading to more efficient energy production .
Pharmacokinetics
It enhances the energy level of liquid hydrocarbon fuels, thereby improving their combustion heat and overall energy output .
Result of Action
The primary molecular effect of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is the enhancement of the energy level of liquid hydrocarbon fuels . This results in an increase in the combustion heat of the fuel, leading to more efficient energy production .
Action Environment
The action of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is influenced by environmental factors related to the fuel’s combustion environment. The compound is noted for its insensitivity to impact and friction, suggesting that it maintains stability and efficacy under various conditions .
Properties
IUPAC Name |
8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKCUJCCSTKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.